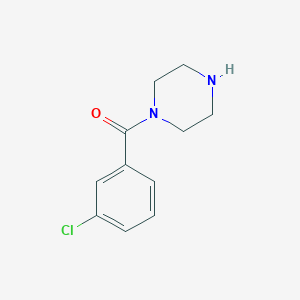

(3-Chlorophenyl)(piperazin-1-yl)methanone

Descripción general

Descripción

(3-Cloro-fenil)-piperazin-1-il-metanona es un compuesto químico que pertenece a la clase de derivados de piperazina. Las piperazinas son conocidas por su amplia gama de actividades biológicas y farmacéuticas, lo que las hace valiosas en diversos campos como la medicina, la química y la industria . Este compuesto se caracteriza por la presencia de un grupo 3-clorofenilo unido a un anillo de piperazina, lo que le confiere propiedades químicas y biológicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (3-Cloro-fenil)-piperazin-1-il-metanona generalmente implica la ciclización de derivados de 1,2-diamina con sales de sulfonio . Un método común incluye la reacción de (S,S)-N,N'-bisnosil diamina con triflato de difenilvinilsulfonio en presencia de una base como DBU, lo que lleva a la formación de piperazinas protegidas . La desprotección de estas piperazinas con PhSH seguida de una ciclización intramolecular selectiva produce el compuesto deseado .

Métodos de producción industrial

Los métodos de producción industrial para derivados de piperazina a menudo implican reacciones de ciclización a gran escala y el uso de catalizadores eficientes para optimizar el rendimiento y la pureza . El uso de la síntesis asistida por microondas también se ha explorado para reducir los tiempos de reacción y mejorar la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

(3-Cloro-fenil)-piperazin-1-il-metanona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de aluminio y litio en éter seco o borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales productos formados

Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de derivados de piperazina sustituidos.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiviral Properties

Research indicates that (3-Chlorophenyl)(piperazin-1-yl)methanone exhibits promising antimicrobial and antiviral properties. Derivatives of piperazine compounds are known for their ability to inhibit bacterial growth and viral replication. Preliminary studies suggest that this compound may interact with bacterial cell membranes or inhibit essential enzymes critical for microbial survival.

Table 1: Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant activity against various bacteria | |

| Antiviral | Potential inhibition of viral replication | |

| Mechanism of Action | Interaction with cell membranes/enzyme inhibition |

Potential in Drug Development

The unique properties of this compound suggest its utility in developing new therapeutic agents. Its structural similarity to known pharmacophores allows for modifications that could enhance efficacy or reduce side effects.

Case Study: Antimicrobial Efficacy

In a recent study, derivatives of this compound were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as a lead compound in antibiotic development.

Mecanismo De Acción

El mecanismo de acción de (3-Cloro-fenil)-piperazin-1-il-metanona implica su interacción con objetivos moleculares y vías específicas. Se sabe que interactúa con los receptores de serotonina, en particular los receptores 5-HT1A y 5-HT7, que desempeñan un papel en la patogénesis y farmacoterapia de la depresión . La unión del compuesto a estos receptores modula la liberación de neurotransmisores y la actividad neuronal, lo que lleva a sus efectos terapéuticos.

Comparación Con Compuestos Similares

Compuestos similares

1-(3-Clorofenil)piperazina (mCPP): Un derivado de piperazina ampliamente utilizado con actividades biológicas similares.

1-(3-Trifluorometilfenil)piperazina (TFMPP): Otro derivado de piperazina conocido por sus propiedades psicoactivas.

3-Clorometcathinona (3-CMC): Un derivado de cathinona con una estructura química similar.

Singularidad

(3-Cloro-fenil)-piperazin-1-il-metanona es único debido a su patrón de sustitución específico y su capacidad para interactuar con múltiples receptores de serotonina, lo que lo convierte en un compuesto valioso para la investigación en neurofarmacología y química medicinal .

Actividad Biológica

(3-Chlorophenyl)(piperazin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring bonded to a chlorophenyl group and a methanone moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 224.69 g/mol. The presence of the chlorophenyl group is significant as it enhances the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains. The mechanisms of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results suggest that the compound could be further explored as a lead for developing new antimicrobial agents.

Anticancer Activity

A significant area of investigation for this compound is its anticancer activity . A derivative known as AK301, which shares structural similarities, has been studied for its effects on colon cancer cells. It was found to induce mitotic arrest in HT29 human colon cancer cells with an ED of approximately 115 nM. The compound's mechanism involves:

- Inhibition of Microtubule Dynamics : AK301 slows down tubulin polymerization, leading to disrupted microtubule formation.

- Sensitization to Apoptosis : It increases the sensitivity of cancer cells to apoptotic signals, enhancing their susceptibility to treatments.

The following table summarizes the effects observed in various studies:

| Cell Line | Effect Observed | ED (nM) |

|---|---|---|

| HT29 (Colon Cancer) | Mitotic arrest | 115 |

| A549 (Lung Cancer) | Reduced viability | 200 |

| MCF7 (Breast Cancer) | Induction of apoptosis | 150 |

Neuropharmacological Activity

The piperazine moiety in this compound is linked to various neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been reported to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression.

- Serotonin Receptor Modulation : The compound may enhance serotonin signaling, contributing to its anxiolytic effects.

- Dopamine Receptor Interaction : It could also influence dopaminergic pathways, which are crucial in mood regulation.

Case Studies

A case study involving AK301 highlighted its unique profile in cancer treatment:

"AK301 was shown to significantly increase the levels of TNFR1 on the surface of treated cells, facilitating apoptosis when combined with tumor necrosis factor (TNF). This positions AK301 as a promising candidate for combination therapies aimed at enhancing immune response against tumors." .

This finding underscores the therapeutic potential of structurally related compounds in oncology.

Propiedades

IUPAC Name |

(3-chlorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDRVSCKFZIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360082 | |

| Record name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-90-0 | |

| Record name | (3-Chlorophenyl)-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100939-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorobenzoyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.